

Diallyl Hexahydrophthalate: A Technical Guide to its Role as a Crosslinkable Monomer

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Compound of Interest		
Compound Name:	Diallyl hexahydrophthalate	
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Introduction

Diallyl hexahydrophthalate (DAHP) is a crosslinkable monomer with potential applications in the synthesis of thermosetting resins. As a saturated alicyclic diester of allyl alcohol and hexahydrophthalic acid, its structure suggests utility in forming polymers with high thermal stability, excellent electrical insulation properties, and robust chemical resistance. This technical guide provides a comprehensive overview of the role of DAHP as a crosslinkable monomer, including its physicochemical properties, polymerization and crosslinking mechanisms, and potential performance characteristics.

Due to a notable scarcity of specific experimental data on **diallyl hexahydrophthalate** in publicly available literature, this guide will leverage data from its well-characterized aromatic analog, diallyl phthalate (DAP), to illustrate the fundamental principles of its polymerization and the expected properties of the resulting polymers. The structural similarities between DAHP and DAP, primarily the presence of two allyl functional groups, allow for informed analogies regarding reaction mechanisms and material performance. It is imperative, however, that the data presented for DAP is understood as a proxy, and further empirical research on DAHP is necessary for definitive characterization.

Physicochemical Properties of Diallyl Hexahydrophthalate



Diallyl hexahydrophthalate is a colorless liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. These properties are crucial for understanding its behavior during storage, handling, and polymerization.

Property	Value	Refer
CAS Number	13846-31-6	
Molecular Formula	C14H20O4	
Molecular Weight	252.31 g/mol	
Density	1.06 g/cm ³	
Boiling Point	330.6 °C at 760 mmHg	-
Flash Point	156.9 °C	-
Refractive Index	1.479	-
Vapor Pressure	0.000165 mmHg at 25 °C	

Polymerization and Crosslinking Mechanism

The polymerization of diallyl esters like DAHP proceeds via a free-radical mechanism, typically initiated by organic peroxides such as benzoyl peroxide or di-tert-butyl peroxide at elevated temperatures. The process is characterized by a unique mechanism involving intramolecular cyclization followed by intermolecular crosslinking, leading to a highly crosslinked, three-dimensional network structure.

The polymerization can be conceptualized in the following stages:

- Initiation: The thermal decomposition of the initiator generates free radicals.
- Propagation and Cyclization: A free radical attacks one of the allyl groups of a DAHP
 monomer, initiating polymerization. The resulting radical can then undergo an intramolecular
 cyclization reaction with the second allyl group on the same monomer to form a more stable
 cyclic radical. This cyclization is a key feature of diallyl ester polymerization and contributes
 to the properties of the final polymer.



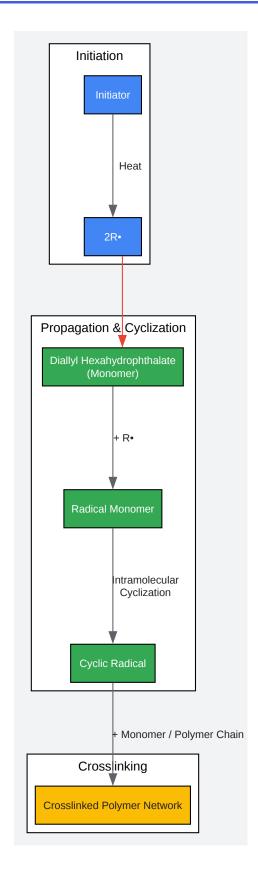




- Crosslinking: The cyclic radicals, as well as uncyclized propagating chains, can react with the allyl groups of other DAHP monomers or growing polymer chains. This intermolecular reaction leads to the formation of a crosslinked network.
- Termination: The polymerization process is terminated by the combination or disproportionation of free radicals.

The following diagram illustrates the generalized polymerization and crosslinking mechanism for a diallyl ester monomer.





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Polymerization and Crosslinking Mechanism of Diallyl Esters.



Properties of Analogous Poly(diallyl phthalate) Resins

As specific data for poly(diallyl hexahydrophthalate) is not readily available, the mechanical and thermal properties of the analogous poly(diallyl phthalate) (PDP) are presented here to provide an indication of the expected performance. The substitution of an aromatic ring in DAP with a saturated cyclohexane ring in DAHP is likely to influence properties such as flexibility and thermal stability. Generally, alicyclic structures can impart improved flexibility compared to their aromatic counterparts.

Mechanical Properties of Poly(diallyl phthalate)

The mechanical properties of PDP are highly dependent on the formulation, including the type and amount of filler. The following table summarizes typical mechanical properties for unfilled and glass-filled PDP resins.

Property	Unfilled PDP	Glass-Filled PDP
Tensile Strength (MPa)	35 - 55	55 - 95
Tensile Modulus (GPa)	3.5 - 4.5	10 - 16
Flexural Strength (MPa)	60 - 90	110 - 165
Flexural Modulus (GPa)	3.5 - 4.8	10 - 17
Compressive Strength (MPa)	160 - 240	170 - 275
Izod Impact Strength (J/m)	10 - 20	320 - 800

Note: These values are typical ranges and can vary based on the specific grade of resin and curing conditions.

Thermal Properties of Poly(diallyl phthalate)

PDP resins are known for their excellent thermal stability and performance at elevated temperatures.



Property	Value
Glass Transition Temperature (Tg)	155 - 165 °C
Heat Deflection Temperature (°C)	155 - 230 (at 1.82 MPa)
Continuous Use Temperature (°C)	150 - 200
Coefficient of Thermal Expansion (10 ⁻⁵ /°C)	6 - 8

Note: The specific values can be influenced by the degree of cure and the presence of fillers.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and polymerization of a diallyl ester prepolymer, based on established methods for diallyl phthalate. These should be adapted and optimized for **diallyl hexahydrophthalate**.

Synthesis of Diallyl Hexahydrophthalate Monomer

Materials:

- Hexahydrophthalic anhydride
- Allyl alcohol
- Toluene (as a solvent and for azeotropic removal of water)
- p-Toluenesulfonic acid (catalyst)
- Sodium carbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a mechanical stirrer, combine hexahydrophthalic anhydride, a slight excess of allyl alcohol, and toluene.
- Add a catalytic amount of p-toluenesulfonic acid.



- Heat the mixture to reflux. Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator to yield the crude diallyl hexahydrophthalate monomer.
- The monomer can be further purified by vacuum distillation.

Free-Radical Polymerization to a Prepolymer

Materials:

- Diallyl hexahydrophthalate monomer
- Initiator (e.g., benzoyl peroxide)
- Solvent (e.g., toluene, optional for solution polymerization)

Procedure:

- Charge the diallyl hexahydrophthalate monomer into a reaction vessel equipped with a stirrer, a thermometer, and an inert gas inlet.
- If performing solution polymerization, add the solvent.
- Under a nitrogen atmosphere, heat the monomer to the desired reaction temperature (e.g., 80-100 °C).



- Dissolve the initiator in a small amount of the monomer or a suitable solvent and add it to the reaction vessel.
- Maintain the temperature and continue the polymerization. The viscosity of the mixture will increase as the prepolymer forms.
- The polymerization is carried out to a limited conversion (typically 20-30%) to avoid gelation.
 The reaction is stopped before the gel point is reached.
- Cool the reaction mixture rapidly to quench the polymerization.
- The resulting viscous solution contains the soluble prepolymer dissolved in the unreacted monomer. This mixture can be used directly for molding applications or the prepolymer can be isolated by precipitation in a non-solvent like methanol.

Curing of the Prepolymer to a Thermoset Resin

Materials:

- **Diallyl hexahydrophthalate** prepolymer (in monomer)
- Additional initiator (e.g., tert-butyl peroxybenzoate for high-temperature curing)
- Fillers (e.g., glass fibers, optional)
- Mold release agent

Procedure:

- Thoroughly mix the prepolymer syrup with the curing initiator and any desired fillers.
- Apply a mold release agent to the surface of the mold.
- Pour the resin mixture into the preheated mold.
- Cure the resin under heat and pressure. A typical curing cycle might be 150-180 °C for several minutes to hours, depending on the part thickness and the specific initiator used.



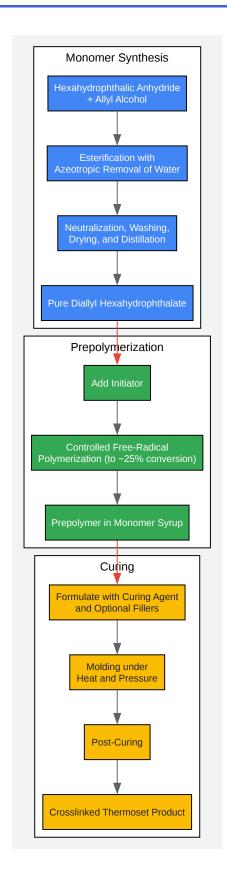
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After the initial cure in the mold, a post-curing step at a higher temperature (e.g., 160-200
 °C) for several hours may be employed to ensure complete crosslinking and to maximize the
 thermal and mechanical properties of the final product.

The following diagram outlines the general experimental workflow for the synthesis and curing of a diallyl ester-based resin.





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Experimental Workflow for Diallyl Ester Resin Production.



Potential Applications

Drawing parallels from the established uses of diallyl phthalate resins, polymers derived from **diallyl hexahydrophthalate** are expected to be suitable for applications demanding high performance under harsh conditions. The alicyclic nature of DAHP may offer advantages in terms of UV stability and flexibility over its aromatic counterpart. Potential applications include:

- Electrical and Electronic Components: Due to their excellent electrical insulation properties and dimensional stability at high temperatures, DAHP-based resins could be used for connectors, insulators, switches, and encapsulating electronic components.
- Laminates and Composites: When reinforced with fibers such as glass or carbon, DAHP polymers could form high-strength, lightweight composites for aerospace, automotive, and industrial applications.
- Adhesives and Sealants: The crosslinked network structure can provide strong adhesion and excellent resistance to chemicals and heat, making it suitable for high-performance adhesives and sealants.
- Coatings: DAHP-based coatings could offer superior durability, chemical resistance, and thermal stability for protective applications on various substrates.

Conclusion

Diallyl hexahydrophthalate is a promising crosslinkable monomer for the development of high-performance thermosetting polymers. Its alicyclic structure, combined with the reactive allyl functionalities, suggests the potential for creating materials with a valuable combination of thermal stability, chemical resistance, and good electrical insulating properties. While a comprehensive experimental characterization of DAHP and its polymers is still needed, the extensive knowledge base for the analogous diallyl phthalate provides a strong foundation for future research and development. The experimental protocols and property data presented in this guide, largely based on this analogy, offer a starting point for scientists and engineers interested in exploring the potential of **diallyl hexahydrophthalate** in advanced material applications. Further research is encouraged to elucidate the specific polymerization kinetics of DAHP and to fully characterize the mechanical, thermal, and electrical properties of the resulting polymers.



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